Home > Products > Screening Compounds P71850 > Lercanidipine-D impurity 2
Lercanidipine-D impurity 2 -

Lercanidipine-D impurity 2

Catalog Number: EVT-13167895
CAS Number:
Molecular Formula: C20H25N
Molecular Weight: 279.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lercanidipine-D impurity 2, also known as 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, is a significant impurity associated with the pharmaceutical compound lercanidipine, which is primarily used as a calcium channel blocker for treating hypertension. Understanding this impurity is crucial for ensuring the quality and safety of lercanidipine formulations.

Source

Lercanidipine-D impurity 2 is derived from the synthesis of lercanidipine hydrochloride, where various impurities can form during the manufacturing process. The presence of such impurities is a common concern in pharmaceutical chemistry, necessitating methods to identify and quantify them to comply with regulatory standards .

Classification

This compound falls under the category of pharmaceutical impurities. Impurities like Lercanidipine-D impurity 2 can arise from various sources, including raw materials, synthesis conditions, or degradation during storage. It is classified specifically as a nitro-substituted dihydropyridine derivative, which is relevant due to its potential effects on the pharmacological properties of the primary drug .

Synthesis Analysis

Methods

The synthesis of Lercanidipine-D impurity 2 typically involves hydrolysis reactions using lercanidipine intermediates. A notable method includes the use of sodium hydroxide in an alcohol-water mixture to facilitate hydrolysis at elevated temperatures. The process can be monitored using thin-layer chromatography to ensure the reaction progresses appropriately .

Technical Details

  1. Starting Material: The synthesis begins with a key intermediate derived from lercanidipine.
  2. Reagents: Common reagents include sodium hydroxide and methanol.
  3. Procedure:
    • Combine the starting material with methanol and sodium hydroxide.
    • Heat the mixture to reflux while monitoring via thin-layer chromatography.
    • After completion, adjust the pH with hydrochloric acid to precipitate the impurity.
    • Isolate and purify the product through filtration and drying processes.

The yield of this synthesis method can reach up to 81% with appropriate conditions .

Molecular Structure Analysis

Structure

Lercanidipine-D impurity 2 has a complex molecular structure characterized by a dihydropyridine core substituted with methyl and nitrophenyl groups. Its molecular formula is C16H18N2O6C_{16}H_{18}N_{2}O_{6} with a molecular weight of approximately 334.33 g/mol.

Data

  • Molecular Formula: C16H18N2O6C_{16}H_{18}N_{2}O_{6}
  • Molecular Weight: 334.33 g mol334.33\text{ g mol}
  • Melting Point: Approximately 178179C178-179^\circ C
Chemical Reactions Analysis

Reactions

Lercanidipine-D impurity 2 can undergo several chemical reactions typical of dihydropyridine derivatives:

  1. Hydrolysis: Involves breaking down ester or amide bonds in presence of water or bases.
  2. Nitrosation: Potential formation of nitroso derivatives under certain conditions, especially in the presence of nitrosating agents .
  3. Oxidation: Can be oxidized to form various derivatives depending on reaction conditions.

Technical Details

The stability and reactivity of Lercanidipine-D impurity 2 are critical for its assessment in pharmaceutical formulations, particularly regarding its potential degradation products during storage or processing.

Mechanism of Action

Lercanidipine acts primarily as a calcium channel blocker, inhibiting calcium ions from entering cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Although Lercanidipine-D impurity 2 does not have therapeutic effects on its own, understanding its formation helps ensure that it does not adversely affect the efficacy or safety profile of lercanidipine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark brown solid after purification.
  • Solubility: Soluble in organic solvents like methanol but less soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Reactivity: Can react under acidic or basic conditions leading to potential degradation products.
Applications

Lercanidipine-D impurity 2 serves primarily as a reference standard in analytical chemistry for quality control during the manufacturing of lercanidipine formulations. Its identification and quantification are essential for compliance with pharmaceutical regulations set by authorities such as the International Conference on Harmonization. Furthermore, understanding its properties contributes to improving synthesis methods and minimizing impurities in final drug products .

Impurity Profiling and Significance in Pharmaceutical Development

Origin and Classification of Lercanidipine-D Impurity 2

Role as a Process-Related Impurity in Lercanidipine Synthesis

Lercanidipine-D Impurity 2 (CAS 786625-22-7), also designated as Lercanidipine EP Impurity D, is a structurally significant process-related impurity formed during the manufacturing of lercanidipine hydrochloride, a calcium channel blocker used in hypertension treatment. This impurity arises from incomplete esterification or transesterification side reactions during the final synthesis steps, specifically involving the esterification of the dihydropyridine dicarboxylate core [1] [5]. The chemical structure features an ethyl ester group at the C5 position and a bulky 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester group at the C3 position of the dihydropyridine ring, with molecular formula C37H43N3O6 (molecular weight 625.75 g/mol) [1] [10]. Its formation is intrinsically linked to the use of ethanol or ethyl-containing reagents during the synthesis, where incomplete reaction or solvent participation leads to the incorporation of the ethyl ester moiety instead of the intended methyl ester [5] [8].

Table 1: Chemical Identity of Lercanidipine-D Impurity 2

PropertySpecification
Chemical Name3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
SynonymsLercanidipine Ethyl Impurity; EP Impurity D
CAS Number786625-22-7 (free base); 210579-71-8 (HCl salt)
Molecular FormulaC37H43N3O6
Molecular Weight625.75 g/mol
Structure Key FeaturesEthyl ester at C5; Bulky aminopropylester at C3

Degradation Pathways Leading to Impurity Formation

While primarily classified as a process-related impurity, Lercanidipine-D Impurity 2 can also manifest under specific degradation conditions. Hydrolytic degradation of the methyl ester group in the parent drug can theoretically yield degradation products that might undergo transesterification in the presence of ethanol, forming this impurity [3]. More significantly, oxidative stress conditions (e.g., exposure to peroxide or light) can promote radical-mediated reactions that cleave the methyl ester, creating opportunities for ethyl ester formation if ethanol traces are present in the formulation or environment [2] [6]. The nitroso derivative (N-Nitroso Lercanidipine Impurity D, Mol. Formula C36H40N4O7) represents a further oxidative degradation product potentially linked to the same ester group vulnerability, demonstrating the reactivity of the core structure [6]. Thermal stress under humid conditions (thermal moisture) accelerates hydrolysis and facilitates ester exchange reactions, providing another potential route for Impurity 2 formation during storage [2].

Regulatory Implications of Impurity Control

Compliance with ICH Guidelines for Impurity Thresholds

Control of Lercanidipine-D Impurity 2 is mandated under ICH Q3A(R2) and Q3B(R2) guidelines governing impurities in new drug substances and products [1] [7]. As a specified impurity with known toxicity concerns related to its structural similarity to nitrosamine compounds, it falls under stricter control thresholds than unidentified impurities. For lercanidipine hydrochloride (maximum daily dose typically 20 mg), the reporting threshold for impurities is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% [2] [7]. Analytical methods must demonstrate capability to detect and quantify Impurity 2 reliably at these levels. Stability studies conducted according to ICH Q1A(R2) guidelines must specifically monitor Impurity 2 levels under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions to establish shelf-life specifications and ensure impurity levels remain consistently below safety thresholds throughout the product's lifecycle [2].

Table 2: ICH Thresholds Applied to Lercanidipine-D Impurity 2

Threshold TypeLimit (% w/w)Analytical Requirement
Reporting Threshold≥ 0.05%Reliable detection and reporting
Identification Threshold≥ 0.10%Structure elucidation (e.g., by HPLC, MS)
Qualification Threshold≥ 0.15%Toxicological assessment or justification
Specification ThresholdSet based on safety dataRoutine QC testing limit (e.g., ≤0.2%)

Pharmacopeial Standards and Specifications (USP/EP)

Lercanidipine-D Impurity 2 is recognized and controlled under pharmacopeial monographs. The European Pharmacopoeia (EP) explicitly lists it as "Impurity D" and mandates specific identification and qualification in lercanidipine hydrochloride drug substance and product monographs [4] [6]. Similarly, the United States Pharmacopeia (USP) acknowledges it as a significant impurity requiring strict control. While exact pharmacopeial acceptance limits are often proprietary, commercial suppliers of reference standards (e.g., Pharmaffiliates PA 12 09530, SynZeal SZ-L004014, LGC Standards TLCL-175) typically provide material certified to pharmacopeial specifications, indicating its inclusion in official testing frameworks [4] [5] [10]. These reference standards, characterized by CAS 786625-22-7 (free base) or 210579-71-8 (hydrochloride salt), are essential for validated stability-indicating methods like RRLC (Rapid Resolution Liquid Chromatography) that separate and quantify Impurity D alongside other process impurities (LER-1, LER-2, LER-3, LER-4) and degradation products within a 10-minute runtime [2] [8]. The EP typically requires the use of such validated methods capable of resolving and quantifying specified impurities to levels below ICH thresholds, confirming compliance with stringent quality standards.

Properties

Product Name

Lercanidipine-D impurity 2

IUPAC Name

N-(3,3-diphenylpropyl)-N-methylbut-3-en-1-amine

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C20H25N/c1-3-4-16-21(2)17-15-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h3,5-14,20H,1,4,15-17H2,2H3

InChI Key

GRMABOWYYNPBDE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C)CCC(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.